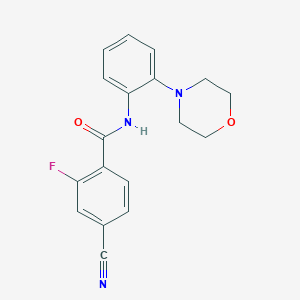
N-benzyl-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-isopropoxybenzamide, also known as BIIB-024, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides, which have been studied for their various pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-benzyl-3-isopropoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of genes involved in inflammation and cell survival. Additionally, this compound has been found to inhibit the activity of the kinases AKT and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of pro-inflammatory cytokine production. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the activity of the serotonin receptor, which may have implications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-3-isopropoxybenzamide is that it has been shown to have potent anticancer and anti-inflammatory activity in vitro and in vivo. Additionally, it has been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-isopropoxybenzamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to explore its potential as a modulator of the serotonin receptor, which may have implications in the treatment of various neurological disorders. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials, and to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases.
Synthesemethoden
The synthesis of N-benzyl-3-isopropoxybenzamide involves the reaction of 3-isopropoxybenzoic acid with benzylamine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-isopropoxybenzamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory activity, as it has been found to reduce the production of pro-inflammatory cytokines in various cell types. Additionally, this compound has been studied for its potential as a modulator of the serotonin receptor, which may have implications in the treatment of various neurological disorders.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-benzyl-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-10-6-9-15(11-16)17(19)18-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
BVZGBDPZWSWPMN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)








![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)
![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)

